molecular formula C11H20ClN3O3 B2908830 tert-butylN-{2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl}carbamatehydrochloride CAS No. 2347638-54-2

tert-butylN-{2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl}carbamatehydrochloride

Cat. No.: B2908830
CAS No.: 2347638-54-2
M. Wt: 277.75
InChI Key: IKDWBFFVDFEJAY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-butylN-{2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl}carbamate hydrochloride is a carbamate-protected amine derivative featuring a 1,3-oxazole core substituted with an aminomethyl group at the 4-position and a tert-butyl carbamate-protected ethyl chain at the 5-position. The hydrochloride salt enhances its solubility and stability for synthetic or pharmacological applications. Its molecular formula is C₁₂H₂₀ClN₃O₃ (molecular weight: 289.76 g/mol) with CAS number 2090867-39-1 . This compound is likely used as an intermediate in drug discovery, particularly for cannabinoid receptor-targeted molecules, given its structural similarity to intermediates described in cannabinoid receptor research .

Properties

IUPAC Name

tert-butyl N-[2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3.ClH/c1-11(2,3)17-10(15)13-5-4-9-8(6-12)14-7-16-9;/h7H,4-6,12H2,1-3H3,(H,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDWBFFVDFEJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(N=CO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminoethylamine with tert-butyl chloroformate to form tert-butyl N-(2-aminoethyl)carbamate . This intermediate can then be reacted with 4-(aminomethyl)-1,3-oxazole-5-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-{2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl}carbamatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

tert-butylN-{2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl}carbamatehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-{2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl}carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butylN-{2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl}carbamate hydrochloride with structurally related carbamate- and heterocycle-containing derivatives, focusing on synthesis, spectral data, and functional attributes.

Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Yield (%) Key Applications/Notes
tert-butylN-{2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl}carbamate hydrochloride 1,3-oxazole core with aminomethyl and tert-butyl carbamate-ethyl groups; hydrochloride salt 289.76 N/A Intermediate for receptor-targeted drugs; enhanced solubility due to salt form
tert-butylN-(6-bromohexyl)carbamate (Compound 3 precursor) Linear hexyl chain with bromo and tert-butyl carbamate groups 294.22 72 Alkylating agent for piperazine/triazine coupling
tert-butylN-(2-(2-(2-(4-(4-((Adamantan-1-yl)amino)-6-ethoxy-1,3,5-triazin-2-yl)piperazin-1-yl)ethoxy)ethoxy)ethyl)carbamate (UOSD015) Triazine-piperazine-ether scaffold; adamantane and tert-butyl carbamate groups 558.41 N/A High-affinity cannabinoid receptor ligand; prolonged pharmacokinetics due to ether chain
tert-butyl-(2-((3,4-difluoro-2-(2-fluoro-4-iodobenzyl)benzamido)oxy)ethyl)carbamate Aryl-fluorinated benzamide with carbamate-protected ethyloxy chain N/A 80 Radioimaging or therapeutic precursor; halogenated for stability
tert-butylN-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate Oxadiazole ring with trifluoromethyl group; chiral center 309.27 N/A Protease-resistant scaffold for agrochemicals/pharmaceuticals

Key Observations

Structural Flexibility: The target compound’s 1,3-oxazole ring distinguishes it from triazine- or oxadiazole-based analogs (e.g., UOSD015 , Parchem compound ).

Synthetic Efficiency : Yields for tert-butyl carbamate intermediates range from 66% (Compound 4 ) to 80% (fluorinated benzamide derivative ), suggesting room for optimization in the target compound’s synthesis.

Salt vs. Free Base : The hydrochloride salt improves aqueous solubility, unlike neutral carbamates (e.g., Compound 3 ), which require organic solvents for purification.

Biological Relevance: Piperazine/triazine derivatives (e.g., UOSD015 ) show cannabinoid receptor affinity, implying the target compound could serve as a precursor for similar bioactive molecules.

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